molecular formula C17H13FN2O4S B10758466 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 757198-76-8

2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B10758466
CAS No.: 757198-76-8
M. Wt: 360.4 g/mol
InChI Key: TUTZKAQTSPMEBI-UHFFFAOYSA-N
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Description

WAY-347806 is a dual kinase inhibitor that targets casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β) . This compound has garnered attention due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Preparation Methods

The synthesis of WAY-347806 involves multiple steps, starting with the preparation of the core structure, 1,3,4-oxadiazole. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-347806 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: As a dual kinase inhibitor, it is used in studies to understand kinase signaling pathways.

    Biology: It is employed in research to investigate cellular processes regulated by CK2 and GSK3β.

    Medicine: WAY-347806 shows promise in the treatment of cancer, neurodegenerative diseases, and other conditions where kinase activity is dysregulated.

    Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

WAY-347806 exerts its effects by inhibiting the activity of CK2 and GSK3β. These kinases play crucial roles in various cellular processes, including cell proliferation, apoptosis, and metabolism. By inhibiting these kinases, WAY-347806 can modulate signaling pathways involved in disease progression, making it a valuable tool for therapeutic intervention .

Comparison with Similar Compounds

WAY-347806 is unique due to its dual inhibition of CK2 and GSK3β. Similar compounds include:

    Tideglusib: A selective GSK3β inhibitor used in clinical trials for Alzheimer’s disease.

    CX-4945:

    LY2090314: Another GSK3β inhibitor studied for its role in cancer treatment.

Compared to these compounds, WAY-347806 offers the advantage of targeting both CK2 and GSK3β, potentially providing a broader therapeutic effect .

Properties

CAS No.

757198-76-8

Molecular Formula

C17H13FN2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H13FN2O4S/c1-21-13-4-2-10(6-12(13)18)8-25-17-20-19-16(24-17)11-3-5-14-15(7-11)23-9-22-14/h2-7H,8-9H2,1H3

InChI Key

TUTZKAQTSPMEBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)F

Origin of Product

United States

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